15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one
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Overview
Description
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. It is known for its complex structure and has been studied for its potential carcinogenic properties .
Chemical Reactions Analysis
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It forms DNA adducts, which are alterations in DNA that can lead to mutations and cancer. Research has shown that this compound can induce tumors in various tissues, including the liver, lung, and skin . It is used in studies to understand the mechanisms of carcinogenesis and the formation and repair of DNA adducts .
Mechanism of Action
The carcinogenic effects of 15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and potentially cancer. The compound’s molecular targets include DNA, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar compounds to 15,16-Dihydro-11-methyl-15-methoxycyclopenta(a)phenanthren-17-one include other polycyclic aromatic ketones and hydrocarbons. These compounds also have carcinogenic properties and can form DNA adducts. the specific structure of this compound, with its methoxy and methyl groups, may influence its reactivity and the types of DNA adducts it forms, making it unique among its peers .
Properties
CAS No. |
83053-62-7 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
15-methoxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O2/c1-11-9-15-16(20)10-17(21-2)19(15)14-8-7-12-5-3-4-6-13(12)18(11)14/h3-9,17H,10H2,1-2H3 |
InChI Key |
HCIMZCRMCWYEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2=O)OC)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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